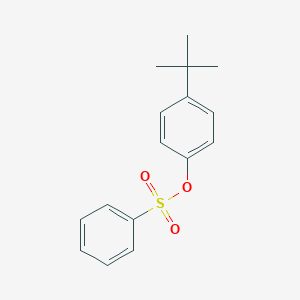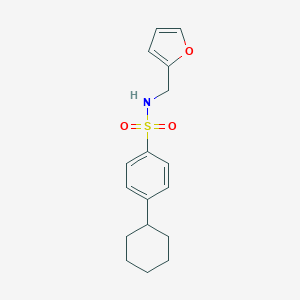![molecular formula C14H28N4O5S2 B261707 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl-containing compounds. It is a highly potent and selective inhibitor of a specific enzyme, which makes it a valuable tool in scientific research.
Scientific Research Applications
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine has several scientific research applications. It is a potent and selective inhibitor of a specific enzyme, making it a valuable tool in enzyme kinetics studies. It can also be used in drug discovery research to identify potential drug candidates that target the specific enzyme. Additionally, it can be used in studies of cellular signaling pathways and protein-protein interactions.
Mechanism of Action
The mechanism of action of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine involves the inhibition of a specific enzyme by binding to its active site. The enzyme is involved in several cellular signaling pathways, and its inhibition can lead to the modulation of these pathways. This compound has been shown to be a highly potent and selective inhibitor of the enzyme, making it a valuable tool in enzyme kinetics studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine are not well understood. However, it has been shown to modulate cellular signaling pathways and protein-protein interactions, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine in lab experiments include its high potency and selectivity as an enzyme inhibitor, making it a valuable tool in enzyme kinetics studies and drug discovery research. However, its limitations include its complex synthesis method, which can limit its availability and increase its cost.
Future Directions
There are several future directions for research involving 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine. These include further studies of its mechanism of action and downstream effects on cellular processes, the development of more efficient synthesis methods, and the identification of potential therapeutic applications for diseases involving the specific enzyme targeted by this compound. Additionally, further studies could be conducted to explore the potential of this compound as a tool in studies of cellular signaling pathways and protein-protein interactions.
In conclusion, 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a highly potent and selective inhibitor of a specific enzyme, making it a valuable tool in scientific research. Its complex synthesis method and limited availability are its main limitations, but its potential applications in enzyme kinetics studies, drug discovery research, and cellular signaling pathway studies make it an important compound for future research.
Synthesis Methods
The synthesis of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a complex process that involves several steps. The first step involves the reaction of 4-morpholine sulfonic acid with thionyl chloride to form 4-morpholine sulfonyl chloride. The next step involves the reaction of 4-morpholine sulfonyl chloride with 1-piperazine sulfonic acid to form 4-({4-[(4-morpholinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine. Finally, the addition of methyl iodide to the reaction mixture yields 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine.
properties
Product Name |
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine |
|---|---|
Molecular Formula |
C14H28N4O5S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]sulfonylmorpholine |
InChI |
InChI=1S/C14H28N4O5S2/c1-14-2-4-15(5-3-14)24(19,20)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h14H,2-13H2,1H3 |
InChI Key |
ANUIFCNNAYUHMH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)

![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)



![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)
